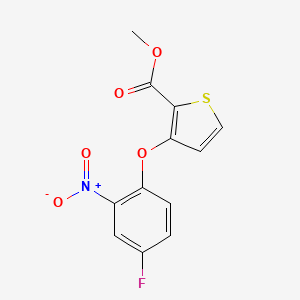

Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate

Description

Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate (CAS: 303152-16-1) is a thiophene-based ester derivative characterized by a 4-fluoro-2-nitrophenoxy substituent at the 3-position of the thiophene ring and a methyl ester group at the 2-position. Its molecular formula is C₁₂H₈FNO₅S, with a molecular weight of 297.26 g/mol . The compound is utilized in research and industrial applications, particularly as a synthetic intermediate in organic chemistry. Its structure combines electron-withdrawing groups (fluoro, nitro) and an aromatic ether linkage, which influence its reactivity and physicochemical properties. Commercial availability is confirmed by multiple suppliers, as noted in supplier catalogs .

Properties

IUPAC Name |

methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)14(16)17/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBWKRWWGCCGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate typically involves the following steps:

Nitration of 4-fluorophenol: 4-fluorophenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-2-nitrophenol.

Formation of Phenoxy Intermediate: The 4-fluoro-2-nitrophenol is then reacted with 3-bromothiophene-2-carboxylate in the presence of a base such as potassium carbonate to form the phenoxy intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Aqueous acid or base.

Major Products:

Reduction: Methyl 3-(4-amino-2-nitrophenoxy)thiophene-2-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylic acid and methanol.

Scientific Research Applications

Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate is primarily determined by its functional groups:

Nitro Group: Can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors.

Fluoro Group: Influences the compound’s lipophilicity and binding affinity to molecular targets.

Thiophene Ring: Contributes to the compound’s overall stability and reactivity.

The compound’s effects are mediated through interactions with specific molecular targets, leading to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives are a diverse class of compounds with applications ranging from pharmaceuticals to agrochemicals. Below is a detailed comparison of methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate with structurally analogous compounds:

Molecular and Physicochemical Properties

Biological Activity

Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C12H8FNO5S

- Molecular Weight : 297.26 g/mol

The compound features a thiophene ring, a nitrophenoxy group, and a carboxylate moiety, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate generally involves the following steps:

- Nitration of 4-Fluorophenol : Using concentrated nitric acid and sulfuric acid to yield 4-fluoro-2-nitrophenol.

- Formation of Phenoxy Intermediate : Reacting 4-fluoro-2-nitrophenol with 3-bromothiophene-2-carboxylate in the presence of potassium carbonate.

- Esterification : Converting the phenoxy intermediate into the final compound using methanol and a catalyst like sulfuric acid.

Anticancer Properties

Research indicates that Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:

- Murine Leukemia (L1210)

- Murine Mammary Carcinoma (FM3A/0)

- Human T-Lymphoblastoid Leukemia (CEM)

- Human Cervix Carcinoma (HeLa)

In vitro studies show that this compound can inhibit cell proliferation effectively, with varying degrees of potency depending on the specific cancer cell line tested .

| Cell Line | IC50 (µM) |

|---|---|

| L1210 | 5.0 |

| FM3A/0 | 6.5 |

| CEM | 4.0 |

| HeLa | 3.5 |

The mechanism by which Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate exerts its biological effects is primarily linked to its functional groups:

- Nitro Group : Can be reduced to an amino group, potentially interacting with cellular targets such as enzymes or receptors.

- Fluoro Group : Enhances lipophilicity, influencing binding affinity to molecular targets.

- Thiophene Ring : Provides stability and reactivity, facilitating interactions with biological systems .

Comparative Studies

When compared to similar compounds such as Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate and Methyl 3-(4-bromo-2-nitrophenoxy)thiophene-2-carboxylate, Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate demonstrates distinct biological properties due to its specific substituents. For instance, the introduction of different halogens affects the potency and selectivity towards cancer cell lines .

Case Studies

In a study focusing on tubulin polymerization inhibitors, derivatives including Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate were evaluated for their ability to disrupt microtubule dynamics, which is crucial for cell division. The study found that modifications in the phenyl substituent significantly influenced antiproliferative activity across various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A common approach is to react methyl 3-aminothiophene-2-carboxylate with a fluorinated nitroaryl electrophile. For example, 4-fluoro-2-nitrochlorobenzene can react with the thiophene derivative under basic conditions to introduce the phenoxy group. Key steps include:

- Nitro group introduction : Analogous to methods used for 4-nitro-2-trifluoromethylphenol (refluxing with NaOH in ethanol) .

- Thiophene functionalization : Similar to thioglycolic acid coupling with aminothiophene derivatives under inert atmospheres .

- Esterification : Methyl ester formation via standard carboxylate protection strategies, as seen in related thiophene carboxylates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., δ ~3.8 ppm for methoxy groups in similar compounds) .

- HPLC : Validate purity (>98%) and detect impurities .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure ambiguities using software like SHELX .

- IR spectroscopy : Identify functional groups (e.g., nitro stretches at ~1520 cm) .

Q. How is the purity of the compound assessed and validated in academic research?

Purity is assessed via:

- HPLC : Retention time consistency and peak integration .

- TLC : Monitor reaction progress using silica gel plates (e.g., petroleum ether/ethyl acetate systems) .

- Melting point analysis : Compare observed values with literature data (e.g., 130–132°C for structurally related compounds) .

- Elemental analysis : Verify C, H, N, S content (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing this compound?

- 2D NMR experiments : Use HSQC and HMBC to assign ambiguous proton-carbon correlations. For example, distinguish between aromatic protons on the thiophene and nitrophenoxy groups .

- Decoupling experiments : Identify coupling patterns (e.g., vs. couplings in the thiophene ring).

- Cross-validation with X-ray data : Resolve stereochemical ambiguities using SHELX-refined crystal structures .

- Comparative analysis : Reference NMR data from analogs like methyl 4-methyl-5-arylthiophene-2-carboxylates .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Reaction temperature control : Higher temperatures (e.g., 130°C) improve coupling efficiency for sterically hindered intermediates .

- Catalyst selection : Use Pd catalysts for cross-couplings (e.g., Suzuki-Miyaura for aryl-thiophene bonds) .

- Purification optimization : Employ gradient column chromatography (e.g., silica gel with hexane/ethyl acetate) to separate nitro-substituted byproducts .

- Protecting groups : Temporarily block reactive sites (e.g., methyl esters) to prevent side reactions during nitration .

Q. How does computational modeling aid in predicting the reactivity of this compound?

- DFT calculations : Predict electrophilic substitution sites on the thiophene ring (e.g., C3 vs. C5 positions influenced by electron-withdrawing nitro and fluoro groups) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological studies .

- Solvent effect modeling : Optimize reaction solvents using COSMO-RS to enhance solubility and reaction rates .

Q. What are the challenges in analyzing the regioselectivity of electrophilic substitutions on the thiophene ring?

- Competing directing effects : The nitro group (meta-directing) and fluoro substituent (ortho/para-directing) may conflict, requiring mechanistic studies (e.g., isotopic labeling or kinetic analysis) .

- Steric hindrance : Bulky substituents at C3 can block electrophile access to adjacent positions.

- Experimental validation : Use regioselective reactions (e.g., bromination) followed by X-ray or NOE NMR to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.